
5-Chloro-7-fluoro-1-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Structure and Chemical Properties
Research on 5-Chloro-7-fluoro-1-indanone and its related compounds focuses on understanding their molecular structure and chemical properties. For instance, studies have delved into the crystal structure of similar compounds to reveal insights into their planar and slightly distorted conformations, molecular packing, and bond distances, which are critical for designing effective therapeutics and understanding their behavior in various solvents and conditions (Garcia et al., 1995).
Role in Synthesis of Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of a wide range of biologically active compounds. It has been employed in the efficient one-pot synthesis of trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins, highlighting its significance in the development of new therapeutics. The presence of fluorine significantly enhances the lipophilicity, bioavailability, and uptake of these compounds, making them highly effective as pharmaceutical agents (Prakash et al., 2010).
Advanced Materials and Solar Cell Applications
The compound and its derivatives have also found applications in the field of materials science, particularly in the development of polymer solar cells. Research has demonstrated that fluorinated electron acceptors based on 1-indanone derivatives exhibit broad and strong absorption, enhanced electron mobility, and significantly improved power conversion efficiencies. These materials are pivotal in the advancement of solar cell technology and the exploration of new energy solutions (Dai et al., 2017).
Fluorophores and Imaging Agents
Furthermore, this compound-related structures have been explored for their potential as fluorophores and imaging agents. The development of fluorophores with tunable emissions and high quantum yields opens up new avenues in biomedical imaging and diagnostics. Such compounds offer bright luminescence and superior photostability, making them ideal candidates for in vivo imaging applications, including mitochondria tracking within living cells (Cheng et al., 2016).
Mécanisme D'action
Target of Action
1-indanones, a class of compounds to which 5-chloro-7-fluoro-1-indanone belongs, have been reported to exhibit a broad range of biological activity .
Mode of Action
For instance, they can inhibit cell growth in certain types of cells . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
1-indanones have been found to exhibit antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer activities . These activities suggest that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the broad range of biological activities exhibited by 1-indanones , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place, away from direct sunlight . These conditions help maintain the stability of this compound, thereby influencing its action and efficacy.
Propriétés
IUPAC Name |
5-chloro-7-fluoro-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQZAWNCAKLCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
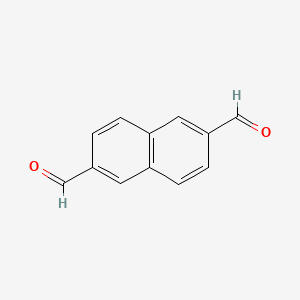
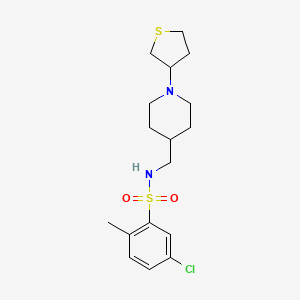
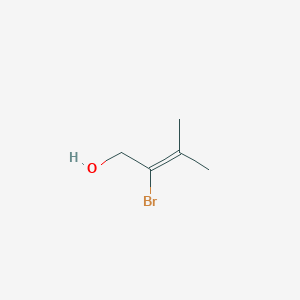

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2687016.png)
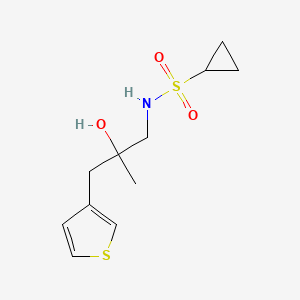
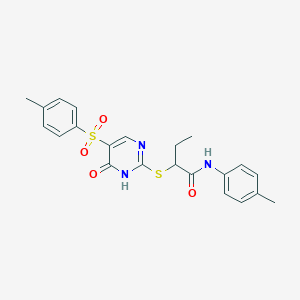

![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B2687021.png)
![(4-ethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2687022.png)
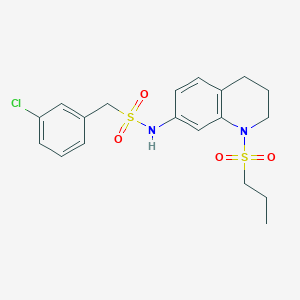
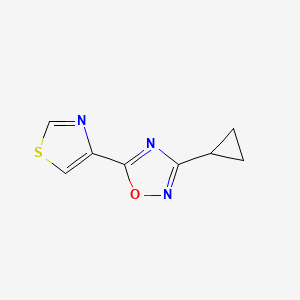
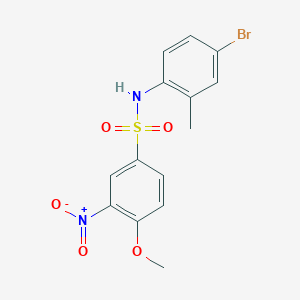
![(6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2687027.png)
